molecular formula C16H19NO3S B1597449 (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide CAS No. 82495-70-3

(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide

Cat. No. B1597449
CAS RN: 82495-70-3
M. Wt: 305.4 g/mol
InChI Key: QSUGRMCPSKTJTP-HNNXBMFYSA-N
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Description

(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide, also known as S-(-)-NPS 2143, is a small molecule compound that has been widely studied for its potential therapeutic applications in various diseases. This compound is a selective calcium-sensing receptor (CaSR) antagonist that has been shown to modulate the activity of CaSR in different tissues and organs.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodology: The compound and its derivatives have been synthesized and characterized through various techniques such as NMR, FT-IR spectroscopy, and elemental analysis. These studies provide insight into their molecular and electronic structures, aiding in the understanding of their physicochemical properties (Mahmood et al., 2016).

Computational Studies

  • Computational Analysis: Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties and structural characteristics of sulfonamide derivatives. Such computational studies help in predicting molecular behavior, including charge transfer and stability, enhancing our understanding of these compounds at the atomic level (Mahmood et al., 2016).

Medicinal Chemistry

  • Drug Development: Derivatives of sulfonamides have shown promise in medicinal chemistry, including as COX-2 inhibitors, indicating potential for the development of therapeutic agents for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Material Science

  • Material Synthesis: The compound has been used in the synthesis of materials with specific electronic and structural properties, demonstrating its utility in material science for the development of novel materials with tailored functionalities (Anbarasan et al., 2011).

Antimicrobial Studies

  • Antimicrobial Applications: Research has shown that certain sulfonamide derivatives possess antimicrobial properties against a range of bacterial and fungal strains, suggesting their potential use in the development of new antimicrobial agents (Vanparia et al., 2010).

properties

IUPAC Name

N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-13-7-9-16(10-8-13)21(19,20)17-15(12-18)11-14-5-3-2-4-6-14/h2-10,15,17-18H,11-12H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUGRMCPSKTJTP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350878
Record name ST50319709
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82495-70-3
Record name ST50319709
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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